molecular formula C5H8O2 B1253390 (2Z)-4-hydroxy-3-methylbut-2-enal

(2Z)-4-hydroxy-3-methylbut-2-enal

Cat. No. B1253390
M. Wt: 100.12 g/mol
InChI Key: BSHDRMLUCYMQOP-DJWKRKHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-hydroxy-3-methylbut-2-enal is an enal that is 3-methylbut-2-enal carrying a hydroxy substituent at position 4 (the Z-geoisomer. It is an enal and a primary allylic alcohol.

Scientific Research Applications

1. Role in Chemical Synthesis

(2Z)-4-hydroxy-3-methylbut-2-enal, similar to 3-methylbut-2-enal, is significant in chemical synthesis, particularly in the formation of chromens. Bandaranayake et al. (1971) demonstrated that like citral, 3-methylbut-2-enal condenses with meta-dihydric phenols to produce chromens, which are common in nature. This process was used for synthesizing various dimethylchromens such as lonchocarpin, jacareubin, and evodionol methyl ether (Bandaranayake, Crombie, & Whiting, 1971).

2. Application in Organic Structures

The compound is also useful in organic chemistry for modifying organic structures. Fleming and Winter (1993) found that the 2-methylbut-2-enyl(diphenyl)silyl group, which can be derived from (2Z)-4-hydroxy-3-methylbut-2-enal, can be converted into a hydroxyl group in organic structures. This transformation is significant even in the presence of a C=C double bond (Fleming & Winter, 1993).

3. Biological Synthesis

Harrison (1981) explored the reaction of 3-methylbut-2-enal with tryptamine and its derivatives, suggesting a pathway for the biosynthesis of austamide. This research highlights the biological significance of compounds similar to (2Z)-4-hydroxy-3-methylbut-2-enal in synthesizing biologically active molecules (Harrison, 1981).

4. Catalytic Studies

In catalytic research, compounds like 3-methylbut-2-enal have been studied for their reactivity and potential as catalysts. For instance, Ingole et al. (2013) synthesized polymeric metal complexes using poly(3-hydroxy-4-((Z)-1-(phenylimino)ethyl)phenyl-3-methylbut-2-enoate), demonstrating the catalytic potential of these complexes in the oxidation of aldehyde groups (Ingole, Bajaj, & Singh, 2013).

5. Biosynthetic Pathway Studies

The compound is also pivotal in biosynthetic pathway studies. Raschke et al. (2005) used (E)-4-Hydroxy-3-methylbut-2-enyl diphosphate, a precursor of the plant hormone zeatin and an analogue of (2Z)-4-hydroxy-3-methylbut-2-enal, to demonstrate the biosynthesis of isoprenoids in plants. Their study provides crucial insights into the MEP pathway of isoprenoid biosynthesis in plants (Raschke, Fellermeier, & Zenk, 2005).

properties

Product Name

(2Z)-4-hydroxy-3-methylbut-2-enal

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

(Z)-4-hydroxy-3-methylbut-2-enal

InChI

InChI=1S/C5H8O2/c1-5(4-7)2-3-6/h2-3,7H,4H2,1H3/b5-2-

InChI Key

BSHDRMLUCYMQOP-DJWKRKHSSA-N

Isomeric SMILES

C/C(=C/C=O)/CO

SMILES

CC(=CC=O)CO

Canonical SMILES

CC(=CC=O)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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